molecular formula C22H30N4O B7100050 N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7100050
M. Wt: 366.5 g/mol
InChI Key: UERSIYQRZQKPHK-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that features a diazirine ring, an azepane ring, and a phenyl group

Properties

IUPAC Name

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-2-3-13-22(24-25-22)14-12-21(27)23-17-19-10-6-7-11-20(19)18-26-15-8-4-5-9-16-26/h1,6-7,10-11H,3-5,8-9,12-18H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERSIYQRZQKPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCC2=CC=CC=C2CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the diazirine ring: This step often involves the use of diazirine precursors and specific reaction conditions to ensure the formation of the diazirine ring.

    Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazirine derivatives.

Scientific Research Applications

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a photoaffinity label to study protein-ligand interactions.

    Biology: Employed in the study of enzyme mechanisms and protein-protein interactions.

    Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). The diazirine ring, upon exposure to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of target molecules. This allows for the precise labeling and identification of molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diazirine derivatives: Compounds with similar diazirine rings used for photoaffinity labeling.

    Azepane derivatives: Compounds containing the azepane ring, used in various chemical and biological applications.

    Phenyl derivatives: Compounds with phenyl groups, widely used in organic synthesis and drug development.

Uniqueness

N-[[2-(azepan-1-ylmethyl)phenyl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of the diazirine, azepane, and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in scientific research for studying complex biological systems and developing new therapeutic agents.

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